2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol
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Overview
Description
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol is a complex organic compound characterized by its unique structure, which includes a benzo[1,4]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin with isopropylamine under controlled conditions to form the intermediate product. This intermediate is then further reacted with ethanol to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-efficiency reactors, precise temperature control, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 2-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[1,4]dioxin ring with an isopropyl-amino-ethanol moiety makes it particularly versatile for various applications .
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(propan-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(2)15(7-8-16)9-12-10-17-13-5-3-4-6-14(13)18-12/h3-6,11-12,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFNQHKQDFISBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1COC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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